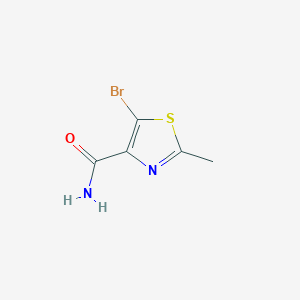

5-Bromo-2-methylthiazole-4-carboxamide

Description

Contextual Significance of Thiazole (B1198619) Carboxamides in Contemporary Organic Synthesis

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention from the scientific community due to their diverse chemical and biological properties. nih.gov The thiazole ring is a fundamental structural motif found in numerous natural products and synthetic molecules, serving as a versatile scaffold in the development of new drugs and biologically active agents. nih.govmdpi.com Modifications to the thiazole ring at various positions can lead to a wide spectrum of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, and anti-cancer effects. nih.govresearchgate.net

The incorporation of a carboxamide functional group into the thiazole structure further enhances its significance. Amide-containing heterocycles are recognized as a class of compounds with extensive biological activities and are considered extremely versatile building blocks in the design of pharmaceuticals and agrochemicals. mdpi.com The amide group's ability to form hydrogen bonds is a key feature in the interaction of these molecules with biological targets. tandfonline.com Consequently, thiazole carboxamides are prominent in medicinal chemistry and are actively investigated for various therapeutic applications, including the development of inhibitors for enzymes like cyclooxygenase (COX) and c-Met kinase. tandfonline.comnih.gov Their utility also extends to the agrochemical industry, where they form the basis for novel fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs). researchgate.netresearchgate.netacs.org

Overview of 5-Bromo-2-methylthiazole-4-carboxamide as a Distinct Chemical Entity in Research

This compound is a distinct chemical compound that serves primarily as a key intermediate in organic synthesis. Its structure is characterized by a central thiazole ring, which is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxamide group at the 4-position. Each of these components imparts specific reactivity and properties to the molecule, making it a valuable building block for more complex chemical structures.

The thiazole core provides the foundational heterocyclic structure known for its broad biological relevance. researchgate.net The bromine atom is a particularly important feature; as a halogen, it can be readily displaced or used as a handle for cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules. chemimpex.comnih.gov This reactivity is crucial in medicinal chemistry for the targeted modification and optimization of lead compounds. chemimpex.com The methyl and carboxamide groups also influence the molecule's electronic properties and potential for intermolecular interactions.

While detailed research focusing exclusively on this compound is not extensively documented in public literature, its role can be understood through the synthesis and application of its precursors and analogues, such as methyl 5-bromo-2-methylthiazole-4-carboxylate and ethyl 5-bromo-2-methylthiazole-4-carboxylate. chemimpex.comachemblock.com These related compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂OS |

| Molecular Weight | 235.08 g/mol |

| IUPAC Name | 5-bromo-2-methyl-1,3-thiazole-4-carboxamide |

| CAS Number | 1142192-31-9 |

Scholarly Scope and Research Objectives for the Compound

The primary research objective for this compound is its utilization as a versatile building block in the synthesis of novel, biologically active compounds. The scholarly scope is centered on its application in medicinal chemistry and agrochemical research to create new molecules with potential therapeutic or crop protection properties. chemimpex.com

Specific research aims involving this compound and its close derivatives include:

Pharmaceutical Development: Serving as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Research focuses on creating novel antimicrobial and anti-inflammatory drugs. chemimpex.com The thiazole carboxamide scaffold has been specifically explored for the development of c-Met kinase inhibitors for cancer treatment and inhibitors of the kinesin HSET, which is a target in some types of cancer. tandfonline.comacs.org

Agrochemical Chemistry: Acting as a precursor for the formulation of advanced agrochemicals, such as fungicides and herbicides. chemimpex.com A significant area of research is the design of novel succinate dehydrogenase (SDH) inhibitors, a class of fungicides that are vital for controlling plant pathogenic fungi. researchgate.netacs.org Thiazole carboxamides have shown promise as potent SDH inhibitors. researchgate.netacs.org

Material Science: Exploration in the development of new materials, such as specialized polymers and coatings, where the unique properties of the thiazole ring can be exploited. chemimpex.com

Biochemical Research: Use in studies related to enzyme inhibition and the investigation of metabolic pathways to better understand biological processes and identify potential new therapeutic targets. chemimpex.com

The presence of the bromine atom is central to many of these research objectives, as it facilitates synthetic diversification, allowing researchers to systematically modify the core structure to study structure-activity relationships (SAR) and optimize the biological activity of the final compounds. chemimpex.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

936477-33-7 |

|---|---|

Molecular Formula |

C5H5BrN2OS |

Molecular Weight |

221.08 g/mol |

IUPAC Name |

5-bromo-2-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C5H5BrN2OS/c1-2-8-3(5(7)9)4(6)10-2/h1H3,(H2,7,9) |

InChI Key |

UPQNKRQSDHWFCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methylthiazole 4 Carboxamide and Its Analogues

General Synthetic Strategies for Thiazole (B1198619) Carboxamide Core Structures

The construction of the thiazole carboxamide core is a fundamental aspect of synthesizing compounds like 5-Bromo-2-methylthiazole-4-carboxamide. A prevalent method for forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. scirp.orgorganic-chemistry.org This versatile reaction allows for the introduction of various substituents onto the thiazole ring by choosing appropriate starting materials. informahealthcare.com

Another key step is the formation of the carboxamide moiety. This is often achieved through standard amide coupling reactions. For instance, a thiazole carboxylic acid can be coupled with an amine using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in a suitable solvent such as dimethylformamide (DMF). researchgate.netacs.org In some cases, the carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with the amine. researchgate.netmdpi.com The choice of coupling method can significantly impact the reaction's yield and purity. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound requires precise control over the introduction of the bromine atom at the C5 position of the thiazole ring and the subsequent or prior formation of the carboxamide group at the C4 position.

Regioselective Bromination Techniques for Thiazole Rings

Achieving regioselectivity in the bromination of thiazole rings is crucial for the synthesis of specifically substituted derivatives. The electron density of the thiazole ring dictates the position of electrophilic substitution, with the C5 position being generally favored. lookchem.comwikipedia.org However, reaction conditions and the nature of the brominating agent can influence the outcome.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of thiazoles due to its milder nature and higher selectivity compared to elemental bromine. nih.govresearchgate.netorganic-chemistry.org The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by the presence of activating or deactivating groups on the thiazole ring. researchgate.net For instance, the bromination of a 2-methylthiazole derivative with NBS can proceed at the C5 position. scirp.orgmdpi.com In some procedures, a radical initiator like azobisisobutyronitrile (AIBN) may be used, although electrophilic substitution is the more common pathway for aromatic heterocycles. mdpi.com

| Reagent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Regioselective bromination at the 5-position of the thiazole ring. nih.gov |

| N-Bromosuccinimide (NBS) | Ethyl acetate, reflux | Sequential bromination at the 5-position and benzylic position. nih.gov |

An alternative method for introducing a bromine atom onto a thiazole ring involves the use of hydrogen bromide (HBr) in the presence of sodium nitrite (NaNO₂). This combination can be used to generate a brominating species in situ. researchgate.net This method is particularly useful in Sandmeyer-type reactions where an amino group on the thiazole ring is converted into a diazonium salt and subsequently replaced by a bromine atom. nih.gov This approach offers a different route to brominated thiazoles, which can be advantageous depending on the available starting materials and desired substitution pattern. researchgate.net

Construction of the Carboxamide Moiety

The formation of the carboxamide group is a critical step in the synthesis of this compound. This transformation is typically achieved by reacting a thiazole-4-carboxylic acid derivative with an appropriate amine. researchgate.net Common methods include the use of coupling agents such as EDC in combination with HOBt or converting the carboxylic acid to an acyl chloride followed by reaction with an amine. researchgate.netacs.org The choice of reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions. researchgate.net For example, the synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives was successfully achieved using an EDC-HOBt coupling in DMF, whereas attempts with other methods resulted in poor yields or reaction failure. researchgate.net

Multi-Step Synthesis Pathways and One-Pot Procedures

The synthesis of this compound and its analogs can be approached through both multi-step and one-pot procedures. researchgate.netsemanticscholar.org

Multi-step syntheses involve the sequential isolation and purification of intermediates. nih.gov A typical multi-step approach might involve:

Construction of the substituted thiazole ring.

Introduction of the bromine atom at the desired position.

Functionalization at another position, such as the introduction of a carboxylic acid or its precursor.

Formation of the final carboxamide.

One-pot procedures , on the other hand, combine multiple reaction steps in a single reaction vessel without the isolation of intermediates. mdpi.comresearchgate.netnih.govnih.gov This approach can improve efficiency, reduce waste, and save time. For example, a one-pot synthesis of thiazoles can be achieved by reacting ketones with NBS to form α-bromoketones in situ, which then react with a thioamide in the same pot. scirp.org The development of efficient one-pot multicomponent reactions for the synthesis of thiazole derivatives is an active area of research, offering a more sustainable and atom-economical approach. mdpi.comresearchgate.net

| Synthesis Type | Advantages | Disadvantages |

| Multi-Step | High control over each step, easier purification of intermediates. | Time-consuming, potential for lower overall yield. |

| One-Pot | Increased efficiency, reduced waste, time-saving. | Can be challenging to optimize, potential for side reactions. |

Synthesis of Precursor Compounds and Key Intermediates

The assembly of the target carboxamide hinges on the availability of appropriately substituted thiazole precursors. These intermediates must contain the necessary functionalities—a methyl group at position 2, a bromine atom at position 5, and a carboxylic acid derivative at position 4—to ultimately form the final product. The synthetic strategies often involve building the thiazole ring first, followed by targeted bromination and functional group manipulations.

A common route to brominated thiazole carboxylic acids involves the bromination of a pre-existing thiazole ester, followed by hydrolysis. For example, the synthesis of 2-bromo-4-methylthiazole-5-carboxylic acid begins with the bromination of 2-Amino-4-methyl thiazole-5-ethylcarboxylate. This reaction utilizes hydrogen bromide in the presence of sodium nitrite to yield ethyl 2-bromo-4-methylthiazole-5-carboxylate researchgate.net. Subsequent hydrolysis of the ethyl ester with sodium hydroxide in a solvent like THF affords the desired 2-bromo-4-methylthiazole-5-carboxylic acid researchgate.net.

Another approach involves the direct bromination of the thiazole ring at the 5-position. The reactivity of the proton at the 5-position of the thiazole ring is often higher than at other positions, facilitating selective bromination under specific conditions nih.gov. For instance, N-bromosuccinimide (NBS) can be used as a brominating agent.

In the synthesis of related heterocyclic structures, such as thiadiazoles, Sandmeyer bromination is a viable method. This reaction converts an amino group into a bromo group. For example, 5-amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester can be transformed into 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr2) nih.gov. This highlights a potential strategy for introducing a bromine atom onto a heterocyclic ring that contains an amino precursor.

The synthesis of various thiazole carboxylic acid derivatives often starts from foundational molecules like 2-amino-4-methylthiazole-5-carboxylic acid, which can then be subjected to further reactions such as bromination to achieve the desired intermediate researchgate.net.

Table 1: Synthetic Methods for Brominated Thiazole Carboxylic Acid Derivatives

| Starting Material | Reagents | Product | Citation |

| 2-Amino-4-methyl thiazole-5-ethylcarboxylate | 1. HBr, NaNO₂ 2. NaOH, THF | 2-Bromo-4-methylthiazole-5-carboxylic acid | researchgate.net |

| 4-(4-halophenyl)-2-methylthiazoles | NBS | 5-Bromo-4-(4-halophenyl)-2-methylthiazoles | nih.gov |

| 5-Amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester | t-BuONO, CuBr₂ | 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | nih.gov |

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through various reactions like substitution, oxidation, or reduction imperial.ac.uk. This is particularly crucial in the synthesis of precursors for this compound.

A key interconversion is the hydrolysis of an ester to a carboxylic acid. As seen in the synthesis of 2-bromo-4-methylthiazole-5-carboxylic acid, the ethyl ester intermediate is converted to the corresponding carboxylic acid via saponification with sodium hydroxide researchgate.net. Similarly, other thiazole esters can be hydrolyzed using aqueous lithium hydroxide (LiOH) in methanol to yield the carboxylic acid or its lithium salt nih.gov.

Another important transformation is the conversion of a carboxylic acid into an amide. A direct route involves activating the carboxylic acid and then reacting it with an amine. However, a more controlled method involves converting the carboxylic acid into a Weinreb amide, such as an N-methoxy-N-methylamide. For instance, 2-bromo-4-methylthiazole-5-carboxylic acid can be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to form 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide researchgate.net. This intermediate is particularly useful as it can then be reacted with Grignard reagents to form ketones researchgate.net.

The conversion of an amino group to a bromo group, as mentioned previously via the Sandmeyer reaction, is another critical FGI in the synthesis of brominated heterocycles nih.gov. This allows for the strategic introduction of bromine after the initial formation of the heterocyclic ring.

Table 2: Examples of Functional Group Interconversions in Precursor Synthesis

| Initial Functional Group | Target Functional Group | Reagents/Reaction Type | Example Compound Transformation | Citation |

| Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH) | Hydrolysis (e.g., NaOH, LiOH) | Ethyl 2-bromo-4-methylthiazole-5-carboxylate to 2-bromo-4-methylthiazole-5-carboxylic acid | researchgate.net |

| Carboxylic Acid (-COOH) | Weinreb Amide (-CON(OMe)Me) | Amide Coupling (e.g., EDC-HCl, N,O-dimethylhydroxylamine) | 2-Bromo-4-methylthiazole-5-carboxylic acid to 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide | researchgate.net |

| Amino Group (-NH₂) | Bromo Group (-Br) | Sandmeyer Bromination (e.g., t-BuONO, CuBr₂) | 5-Amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester to 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | nih.gov |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of a synthetic route is heavily dependent on the optimization of reaction conditions to maximize product yield and purity. In the academic synthesis of thiazole carboxamides and their analogues, significant effort is dedicated to refining parameters such as coupling reagents, solvents, and reaction times.

For the crucial step of forming the carboxamide bond, the choice of coupling method is paramount. Attempts to synthesize N-phenylthiazole-5-carboxamide derivatives by directly refluxing the corresponding ethyl thiazole-5-carboxylate with an amine in ethanol for 24 hours were unsuccessful researchgate.net. Similarly, activating the carboxylic acid by converting it to an acid chloride or using a mixed anhydride approach resulted in poor yields researchgate.net.

A more effective protocol involves the use of peptide coupling agents. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF) has been shown to produce good yields of the desired thiazole carboxamide derivatives researchgate.net. This highlights a successful optimization where a change in reagents dramatically improved the outcome of the reaction.

The optimization of reaction time is another critical factor. In the synthesis of other complex molecules, it has been shown that reaction times can often be significantly reduced from what was initially reported without negatively impacting conversion and selectivity. For instance, in a silver(I)-promoted oxidative coupling reaction, the time was decreased from 20 hours to 4 hours by optimizing the solvent and reagent stoichiometry scielo.br. Applying similar principles of systematic variation of time, temperature, and solvent can lead to more efficient syntheses of this compound and its precursors.

Table 3: Optimization of Amide Bond Formation for Thiazole Carboxamides

| Method | Reagents/Conditions | Result | Citation |

| Direct Amidation | Ethyl thiazole-5-carboxylate, Amine, EtOH, Reflux 24h | Reaction failed | researchgate.net |

| Acid Chloride/Mixed Anhydride | Acid chloride or mixed anhydride of thiazole carboxylic acid | Poor yields | researchgate.net |

| Peptide Coupling | Thiazole carboxylic acid, Amine, EDC, HOBt, DMF | Good yields | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Methylthiazole 4 Carboxamide

Reactivity of the Bromine Atom at Position 5

The bromine atom at position 5 of the thiazole (B1198619) ring in 5-Bromo-2-methylthiazole-4-carboxamide is susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions, making it a key site for molecular diversification.

Nucleophilic Substitution Reactions of 5-Bromothiazoles

Halogenated 2-aminothiazoles can undergo nucleophilic substitution reactions where the halogen is displaced by a strong nucleophile. This reactivity is a cornerstone for the derivatization of 5-bromothiazole compounds.

The bromine atom at the 5-position can be displaced by various amine nucleophiles. This reaction provides a direct route to 5-amino-2-methylthiazole-4-carboxamide derivatives, which are valuable precursors for the synthesis of biologically active compounds, including thiazolo[4,5-d]pyrimidines. researchgate.net While direct nucleophilic substitution with amines on 5-bromo-2-aminothiazoles can be challenging, alternative synthetic strategies often involve the use of precursors that are later converted to the desired amine. researchgate.net

A general representation of this substitution is the reaction of a 5-bromothiazole with an amine (R-NH2) to yield the corresponding 5-aminothiazole derivative.

Table 1: Examples of Nucleophilic Substitution with Amines on Related Thiazole Scaffolds

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2-amino-5-bromo-4-phenyl-thiazole | Amine | 5-amino-containing 2-amino-4-phenylthiazole | CuBr2/Amine/CH3CN |

Thiol nucleophiles can readily displace the bromine atom in 5-bromothiazoles to form the corresponding 5-thioether derivatives. libretexts.org This reaction is a facile and efficient method for introducing sulfur-containing moieties onto the thiazole ring. For instance, the reaction of 2-amino-5-bromo-4-phenyl-thiazole with sodium sulfide (Na2S) can yield the corresponding bis(2-amino-4-phenylthiazol-5-yl)sulfide. Thiolate anions, being excellent nucleophiles, readily participate in SN2-type reactions with alkyl halides, a principle that extends to the displacement of bromine from the activated thiazole ring. libretexts.org

The general scheme involves the reaction of a 5-bromothiazole with a thiol (R-SH) in the presence of a base to generate the thiolate, which then attacks the C5 position.

Table 2: Substitution with Thiol Nucleophiles on a Related Thiazole Scaffold

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2-amino-5-bromo-4-phenyl-thiazole | Na2S | bis(2-amino-4-phenylthiazole) sulfide | Br2/NaHCO3/DMF followed by Na2S |

While direct hydrolysis of the C-Br bond in 5-bromothiazoles to a hydroxyl group is not a commonly reported transformation under simple hydrolytic conditions, the carboxamide group can be susceptible to hydrolysis. For instance, the hydrolysis of the ester group in related 2-amino-5-derivatized 4-carboxylic acid thiazoles can be achieved using a sodium hydroxide solution, followed by acidification to yield the corresponding carboxylic acid. plos.org This suggests that the carboxamide group in this compound could potentially be hydrolyzed to a carboxylic acid under basic or acidic conditions, although the reactivity of the C-Br bond under these conditions would need to be considered.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 5-position of the thiazole ring is well-suited for such transformations. mdpi.comsemanticscholar.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgorganic-chemistry.org The bromine atom at the 5-position of this compound can serve as the halide component in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the order Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(dppf)Cl2, Pd(OAc)2/PCy3 | Catalyst |

| Base | K2CO3, Cs2CO3, KF | Activates the boronic acid |

| Solvent | Dimethoxyethane, Toluene, DMF | Reaction medium |

This table represents general conditions and specific examples may vary. organic-chemistry.orgnih.gov

The application of Suzuki coupling to 5-bromothiazole derivatives allows for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. nih.gov

Other Organometallic Coupling Methodologies

The bromine atom at the C5 position of the thiazole ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Beyond the more common Suzuki coupling, methodologies such as the Stille, Heck, and Negishi reactions are highly applicable for the derivatization of this scaffold. thieme-connect.comthieme-connect.comwikipedia.orgnih.govorganic-chemistry.orglibretexts.orgyoutube.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

Stille Coupling: This reaction involves the coupling of the bromothiazole with an organotin reagent, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgnrochemistry.com The Stille coupling is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. libretexts.orgnrochemistry.com For this compound, this methodology allows for the introduction of alkyl, vinyl, aryl, and heteroaryl substituents at the C5 position. The reaction typically proceeds under mild conditions, though a significant drawback is the toxicity of the tin-containing reagents and byproducts. organic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of the C5-bromo position with alkenes to form substituted vinylthiazoles. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction is typically carried out in the presence of a base and is a powerful tool for forming C(sp²)-C(sp²) bonds. organic-chemistry.org One of the key advantages of the Heck reaction is its excellent stereoselectivity, often yielding the trans-alkene product. organic-chemistry.org The reaction conditions can be adapted for a wide range of aryl bromides and olefins. nih.govbeilstein-journals.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromothiazole in the presence of a palladium or nickel catalyst. wikipedia.orgyoutube.com This method is highly versatile, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org While organozinc reagents are more reactive than their organoboron or organotin counterparts, they are also more sensitive to moisture and air, requiring inert reaction conditions. youtube.com The Negishi coupling has been successfully applied to bromothiazoles for the synthesis of various substituted derivatives. thieme-connect.comnih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerates many functional groups; toxic tin reagents. organic-chemistry.orglibretexts.org |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂ | Forms vinyl derivatives; often highly stereoselective. organic-chemistry.orgwikipedia.org |

| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ or Ni catalyst | High reactivity; moisture/air sensitive reagents. wikipedia.orgorganic-chemistry.org |

Reactivity of the Carboxamide Functionality

The carboxamide group at the C4 position is a robust functional group that can undergo several transformations, providing a route to further functionalization.

The amide bond itself can be a site of reaction. While amides are generally stable, they can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. The resulting 5-bromo-2-methylthiazole-4-carboxylic acid can then be re-activated and coupled with different amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt) to generate a library of N-substituted carboxamide derivatives. researchgate.netacs.org This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships.

Furthermore, the nitrogen atom of the primary amide can be alkylated or acylated, although this may require activation, for instance, by deprotonation with a suitable base.

The carbonyl group of the carboxamide can be targeted for reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxamide to the corresponding aminomethyl derivative, yielding (5-bromo-2-methylthiazol-4-yl)methanamine. This transformation converts the planar, electron-withdrawing amide into a flexible, basic amino group, significantly altering the molecule's electronic and physical properties.

Another common reaction is the dehydration of the primary amide to a nitrile. This can be achieved using various dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This would yield 5-bromo-2-methylthiazole-4-carbonitrile, providing a different functional group for further synthetic elaboration.

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, Δ | Carboxylic Acid |

| Coupling | R₂NH, EDCI/HOBt | N-Substituted Amide researchgate.netacs.org |

| Reduction | LiAlH₄ | Amine |

| Dehydration | POCl₃ or SOCl₂ | Nitrile |

Transformations at the Methyl Group at Position 2

The methyl group at the C2 position of the thiazole ring is not merely an inert substituent. The protons on this methyl group are weakly acidic due to the electron-withdrawing nature of the adjacent thiazole ring system. This acidity allows for deprotonation with a strong base, such as an organolithium reagent, to generate a nucleophilic carbanion. pharmaguideline.com

This nucleophile can then participate in various carbon-carbon bond-forming reactions. A key example is the condensation reaction with aromatic aldehydes. pharmaguideline.com In this reaction, the deprotonated 2-methylthiazole derivative acts as a nucleophile, attacking the aldehyde to form a β-hydroxy intermediate, which can then be dehydrated to yield a 2-styrylthiazole derivative. This provides a pathway to extend the conjugation of the heterocyclic system.

General Electrophilic and Nucleophilic Reactions on the Thiazole Ring System

The electronic nature of the thiazole ring in this compound is influenced by all its substituents. The ring itself is considered electron-deficient. pharmaguideline.com

Electrophilic Reactions: In an unsubstituted thiazole, electrophilic aromatic substitution preferentially occurs at the electron-rich C5 position. pharmaguideline.comwikipedia.orgresearchgate.net However, in the title compound, this position is already occupied by a bromine atom. Both the C5-bromo and the C4-carboxamide groups are electron-withdrawing and deactivating towards further electrophilic substitution. Therefore, reactions like nitration, sulfonation, or Friedel-Crafts acylation on the thiazole ring would be highly disfavored and would require harsh reaction conditions, likely leading to decomposition.

Nucleophilic Reactions: The thiazole ring is generally susceptible to nucleophilic attack at the C2 position due to its electron-deficient nature. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen with an alkyl halide. pharmaguideline.com More relevant to the title compound is nucleophilic aromatic substitution (SNAᵣ) at the C5 position. The presence of the electron-withdrawing carboxamide group at C4 can help to activate the C5-bromo group towards displacement by strong nucleophiles (e.g., thiolates, alkoxides, or amines). jocpr.comlibretexts.org This provides a direct method for introducing a range of functional groups at the C5 position, complementing the organometallic coupling strategies. Additionally, the C5-bromo substituent can undergo halogen-metal exchange with organolithium reagents, generating a 5-lithiated thiazole species that can react with various electrophiles. wikipedia.org

Spectroscopic and Structural Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy identifies the number and types of hydrogen atoms in a molecule. For 5-Bromo-2-methylthiazole-4-carboxamide, ¹H NMR analysis would be expected to show distinct signals corresponding to the methyl protons and the amide protons. The chemical shifts of these signals would be influenced by the electronic effects of the thiazole (B1198619) ring, the bromine atom, and the carboxamide group. However, no experimental ¹H NMR data for this specific compound has been reported in the available literature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including the methyl carbon, the carbons of the thiazole ring, and the carbonyl carbon of the carboxamide group. The precise chemical shifts would offer insights into the electronic structure of the molecule. As with ¹H NMR, specific ¹³C NMR data for this compound is not available in published research.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between atoms and provide a more detailed structural assignment. These multi-dimensional NMR experiments would be invaluable in confirming the structure of this compound. Unfortunately, no studies utilizing these techniques for this particular compound have been documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules. In a hypothetical ESI-MS analysis of this compound, the protonated molecule [M+H]⁺ would be expected as the primary ion. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). No experimental ESI-MS data for this compound has been found in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. An HRMS analysis of this compound would yield a precise mass for the molecular ion, which could be used to confirm its elemental composition (C₅H₅BrN₂OS). Regrettably, no HRMS data for this specific compound is available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When applied to this compound, the resulting spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amide) | 3350-3180 | One or two bands, typically medium to strong, indicating the primary amide. |

| C-H Stretch (Methyl) | 2960-2850 | Absorption corresponding to the methyl group attached to the thiazole ring. |

| C=O Stretch (Amide I) | ~1680-1630 | A strong absorption band characteristic of the carbonyl group in the amide. |

| N-H Bend (Amide II) | ~1640-1550 | Bending vibration of the N-H bond. |

| C=N Stretch (Thiazole) | ~1600-1475 | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |

This data is predictive and based on established correlation tables for IR spectroscopy. Actual experimental values would be required for definitive characterization.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. This is a fundamental method for verifying the elemental composition of a synthesized compound and confirming its empirical formula.

For this compound, with the molecular formula C₅H₅BrN₂OS, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 221.08 g/mol

Carbon (C): (5 * 12.01) / 221.08 * 100% = 27.16%

Hydrogen (H): (5 * 1.01) / 221.08 * 100% = 2.28%

Nitrogen (N): (2 * 14.01) / 221.08 * 100% = 12.67%

Theoretical Elemental Composition of this compound:

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 27.16 |

| Hydrogen (H) | 2.28 |

Experimental results from a CHN analysis of a pure sample would be expected to align closely with these calculated values, typically within a ±0.4% margin of error, to confirm the compound's identity and purity.

Future Directions in Academic Research of 5 Bromo 2 Methylthiazole 4 Carboxamide

Development of Innovative and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 5-Bromo-2-methylthiazole-4-carboxamide. Traditional synthetic pathways often involve hazardous reagents and generate considerable waste. nih.govresearcher.life Green chemistry principles are becoming increasingly important, encouraging the adoption of sustainable practices. nih.govresearcher.lifeosi.lvbohrium.com

Prospective research avenues in this area include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and offer more energy-efficient alternatives to conventional heating. researcher.lifeosi.lvmdpi.com

Green Solvents and Catalysts: The exploration of biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) and the use of recyclable, eco-friendly biocatalysts, such as chitosan-based hydrogels, could minimize the environmental impact of the synthesis process. mdpi.comasianpubs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and potential for scalability, making them an attractive platform for the industrial production of this compound.

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. researcher.lifeosi.lv | Optimization of reaction conditions (temperature, time, power). |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. researcher.lifemdpi.com | Investigation of sonochemical effects on reaction pathways. |

| Green Catalysts | Reusability, reduced environmental impact, high efficiency. osi.lvmdpi.com | Development of novel biocatalysts and solid-supported catalysts. |

Elucidation of Further Chemical Reactivity and Transformation Pathways

The inherent reactivity of the this compound scaffold provides a rich playground for chemical exploration. The bromine atom at the 5-position is a key functional handle for various cross-coupling reactions, while the carboxamide group offers multiple transformation possibilities.

Future studies should aim to:

Explore Cross-Coupling Reactions: Systematically investigate palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings at the C5-bromo position to introduce diverse aryl, heteroaryl, and alkyl substituents. mdpi.commdpi.com This would generate a library of novel derivatives with varied electronic and steric properties.

Investigate Transformations of the Carboxamide Moiety: Research into the hydrolysis, reduction, or conversion of the carboxamide group into other functional groups (e.g., nitriles, esters, or amines) would significantly expand the chemical space accessible from this starting material.

Study Ring Transformation Reactions: Explore conditions that could induce ring-opening or rearrangement of the thiazole (B1198619) core, potentially leading to the discovery of novel heterocyclic systems. The thiazole ring itself can undergo various reactions like arylation, oxidation, and cycloaddition. nih.gov

Rational Design of Derivatives with Tunable Chemical Functionality

The thiazole carboxamide scaffold is a "privileged structure" found in many biologically active molecules and approved drugs. nih.govresearchgate.net This makes this compound an excellent starting point for the rational design of new therapeutic agents. nih.govnih.govmdpi.com Future research should focus on a structure-activity relationship (SAR) approach to design derivatives with specific biological targets in mind. nih.govmdpi.com

Key areas for derivative design include:

Anticancer Agents: Thiazole derivatives have shown promise as inhibitors of various kinases, such as c-Met, and as cytotoxic agents against several cancer cell lines. nih.govresearchgate.netmdpi.commdpi.com Future work could involve synthesizing analogs to target specific oncogenic pathways.

Antimicrobial Agents: The thiazole moiety is present in numerous antimicrobial compounds. nih.govmdpi.com Designing derivatives to combat drug-resistant bacterial and fungal strains is a critical area of research. nih.gov

Anti-inflammatory Drugs: Thiazole carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, suggesting their potential as a basis for new nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Table 2: Potential Functional Modifications for Derivative Design

| Position of Modification | Type of Modification | Potential Biological Target |

|---|---|---|

| C5-Position (via Br) | Aryl/Heteroaryl substitution | Kinases, Microbial enzymes nih.gov |

| Carboxamide Nitrogen | Alkylation/Arylation | COX enzymes, various receptors nih.gov |

| C2-Methyl Group | Functionalization/Replacement | Modulate steric/electronic properties |

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the characterization of transient intermediates. While standard techniques like NMR, IR, and mass spectrometry are routine, future research should employ more advanced spectroscopic methods. nih.govnih.govresearchgate.net

Future directions in this area could involve:

In-situ Spectroscopy: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor reactions in real-time, providing kinetic data and identifying short-lived intermediates.

Advanced NMR Techniques: Employing 2D NMR experiments (COSY, HSQC, HMBC) and variable temperature NMR to elucidate complex structures and study dynamic processes. acs.org

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its key derivatives to definitively confirm their three-dimensional architecture and intermolecular interactions. mdpi.comnih.gov

Mass Spectrometry Analysis: Using high-resolution mass spectrometry (HRMS) to confirm elemental compositions and employing techniques like ESI-MS/MS to study fragmentation patterns, which can provide structural insights into reaction products and intermediates. nih.govnih.gov

Sophisticated Computational Investigations for Deeper Mechanistic Understanding

In silico methods are becoming indispensable tools in modern chemical research, offering insights that are often difficult to obtain through experiments alone. researchgate.net Future computational studies on this compound can provide a detailed understanding of its properties and reactivity. rsc.orgresearchgate.net

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate transition state energies, and predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies). researchgate.netresearchgate.net This can help rationalize experimental observations and guide the design of new reactions.

Molecular Docking Studies: If derivatives are designed for biological targets, molecular docking can predict their binding modes and affinities within the active sites of proteins like kinases or enzymes. asianpubs.orgnih.govresearchgate.net This is a crucial step in rational drug design.

Pharmacokinetic (ADME-T) Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of newly designed derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules, their conformational preferences, and their interactions with solvents or biological macromolecules over time. rsc.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Bromo-2-methylthiazole-4-carboxamide?

- Methodological Answer : The compound is typically synthesized via bromination of precursor thiazoles using reagents like N-bromosuccinimide (NBS) under inert conditions to prevent side reactions. For example, bromination of 2-methylthiazole-4-carboxamide derivatives in solvents like dichloromethane at controlled temperatures (50–60°C) ensures high selectivity . Key steps include purification via column chromatography and structural confirmation using ¹H/¹³C NMR.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Employ ¹H and ¹³C NMR spectroscopy (in deuterated DMSO or CDCl₃) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like the carboxamide (-CONH₂) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives.

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer : Use factorial design experiments (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and reagent stoichiometry. For bromination, maintaining an inert atmosphere (N₂/Ar) and slow reagent addition minimizes oxidative by-products. Reaction progress can be monitored via TLC or HPLC .

Advanced Research Questions

Q. What strategies are effective for designing derivatives via bromine substitution?

- Methodological Answer : The bromine atom at the 5-position is highly reactive toward nucleophilic substitution. For example:

- Amine derivatives : React with primary/secondary amines (e.g., benzylamine) in DMF at 80°C.

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic groups .

- Thiol substitution : Employ thiourea in ethanol under reflux to replace Br with -SH.

Q. How can computational methods improve mechanistic understanding of its reactivity?

- Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in substitution reactions. For instance, Fukui indices identify electrophilic/nucleophilic sites on the thiazole ring. Molecular docking studies model interactions with biological targets (e.g., kinase enzymes) to guide drug design .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies in antimicrobial assays may arise from strain-specific effects or solvent toxicity. Address this by:

- Using standardized MIC/MBC protocols (CLSI guidelines).

- Comparing results against structurally similar controls (e.g., 5-Bromo-2-methyloxazole derivatives).

- Validating membrane permeability via fluorescence microscopy or flow cytometry .

Q. How to assess the compound’s potential in inhibiting cancer cell proliferation?

- Methodological Answer : Conduct in vitro cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7). Pair with apoptosis markers (Annexin V/PI staining) and Western blotting for caspase-3 activation. Compare IC₅₀ values with clinical benchmarks like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.